N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]aniline
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, benzothiazole, and piperazine
Properties
Molecular Formula |
C27H28N6O6S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C27H28N6O6S/c1-38-24-8-3-18(15-25(24)39-2)9-10-28-22-16-19(5-7-23(22)33(36)37)30-11-13-31(14-12-30)27-29-21-6-4-20(32(34)35)17-26(21)40-27/h3-8,15-17,28H,9-14H2,1-2H3 |
InChI Key |
BTDKTRCBFJBHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Formation of the Benzothiazole Derivative: The benzothiazole moiety can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the 3,4-dimethoxyphenethylamine with the benzothiazole derivative using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the benzothiazole and piperazine moieties.
Mescaline: A related compound with a similar phenethylamine backbone but different functional groups.
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N-{2-NITRO-5-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]PHENYL}AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
